2-OCTYL ACRYLATE - 42928-85-8

2-OCTYL ACRYLATE

Catalog Number: EVT-303947
CAS Number: 42928-85-8
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
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Product Introduction

Overview

2-Octyl acrylate is an organic compound classified as an acrylate ester, primarily utilized in polymer chemistry. It is synthesized from 2-octanol and acrylic acid through esterification reactions. This compound is notable for its applications in producing pressure-sensitive adhesives, coatings, and various polymers due to its favorable properties such as flexibility and adhesion.

Source and Classification

2-Octyl acrylate is derived from natural and synthetic sources. The primary raw materials for its synthesis include 2-octanol, a fatty alcohol, and acrylic acid, which can be sourced from petrochemical processes or bio-based methods. The compound falls under the category of alkyl acrylates, which are known for their role in creating polymers with diverse applications in industries ranging from adhesives to coatings.

Synthesis Analysis

Methods

The synthesis of 2-octyl acrylate can be achieved through several methods, primarily focusing on esterification reactions:

  1. Direct Esterification: This process involves reacting 2-octanol with acrylic acid in the presence of an acid catalyst, such as methanesulfonic acid or para-toluenesulfonic acid. The reaction typically requires the removal of water to shift the equilibrium towards ester formation, achieving high purity levels (greater than 99.5%) .
  2. Transesterification: Another method involves using ethyl titanate as a catalyst in a transesterification reaction where 2-octanol reacts with ethyl acrylate. This method also allows for high purity yields of 2-octyl acrylate .

Technical Details

  • Reaction Conditions: The esterification can occur at temperatures ranging from 60°C to 130°C under atmospheric pressure or slightly elevated pressures to maintain reactants in the liquid phase .
  • Catalyst Proportions: The amount of catalyst used can vary significantly, generally ranging from 5×1045\times 10^{-4} to 5×1025\times 10^{-2} moles per mole of 2-octanol .
Molecular Structure Analysis

Structure

The molecular structure of 2-octyl acrylate consists of a long carbon chain (octyl group) attached to the acrylate functional group. Its chemical formula is C11H20O2C_{11}H_{20}O_2, and it features a double bond characteristic of acrylates.

Chemical Reactions Analysis

Reactions

The primary reaction involving 2-octyl acrylate is its polymerization, which can occur via free radical mechanisms. This polymerization process leads to the formation of poly(2-octyl acrylate), a polymer known for its flexibility and adhesive properties.

Technical Details

  • Polymerization Conditions: The polymerization typically occurs under heat or UV light in the presence of initiators, resulting in varying molecular weights and properties based on the reaction conditions employed .
Mechanism of Action

Process

The mechanism by which 2-octyl acrylate functions as a monomer involves its ability to undergo radical polymerization. Upon exposure to heat or light, free radicals initiate the polymerization process, leading to chain growth reactions that result in high molecular weight polymers.

Data

  • Kinetics: The kinetics of polymerization can be influenced by factors such as temperature, concentration of initiators, and the presence of solvents .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Density: Approximately 0.87g/cm30.87g/cm^3.
  • Boiling Point: Around 210°C.

Chemical Properties

  • Reactivity: Reacts readily with free radicals during polymerization.
  • Stability: Stable under normal conditions but sensitive to heat and light which can initiate polymerization.
Applications

Scientific Uses

2-Octyl acrylate is extensively used in various scientific and industrial applications:

  1. Adhesives: It serves as a key component in pressure-sensitive adhesives due to its excellent tackiness and flexibility.
  2. Coatings: Employed in making coatings that require durability and resistance to environmental factors.
  3. Polymers: Utilized in synthesizing polymers for applications ranging from sealants to paints, enhancing their performance characteristics.
Synthesis and Catalytic Methodologies

Direct Esterification Mechanisms for 2-Octyl Acrylate Production

The direct esterification of acrylic acid with 2-octanol represents the most industrially viable route for 2-octyl acrylate synthesis. This equilibrium-limited reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

CH₂═CH–COOH + C₈H₁₇OH ⇌ CH₂═CH–COOC₈H₁₇ + H₂O

Key mechanistic challenges arise from 2-octanol’s secondary alcohol structure, which increases susceptibility to dehydration versus primary alcohols (e.g., 2-ethylhexanol). Dehydration generates octene byproducts and water, which hydrolyzes the product ester, reducing yields to 70-85% in batch systems [2] [7]. Industrial processes overcome equilibrium limitations through continuous water removal via heteroazeotropic distillation. A boiling mixture of 2-octanol and water forms a low-boiling azeotrope (bp: ~90°C at 100 mmHg), which is condensed and separated in a decanter. The organic phase (rich in 2-octanol) is refluxed to the reactor, while the aqueous phase is discarded, driving conversion >95% [1] [7].

Table 1: Key Reaction Parameters in Direct Esterification

ParameterOptimal RangeImpact on Yield
Temperature90-120°CHigher temperatures accelerate kinetics but increase dehydration
Pressure50-200 mmHgReduced pressure enables lower-temperature azeotrope formation
Acrylic Acid:Alcohol Ratio1:1.2 to 1:1.5 (mol:mol)Excess alcohol drives equilibrium
Residence Time60-120 minutesBalances conversion and side reactions

Role of Sulfonic Acid Catalysts in Reaction Efficiency and Byproduct Minimization

Sulfonic acid catalysts—particularly methanesulfonic acid (MSA) and p-toluenesulfonic acid (pTSA)—deliver superior efficiency in 2-octyl acrylate synthesis. Their strong Brønsted acidity (pKₐ ~ -1.7 to -2.8) provides high proton donation capacity, accelerating the rate-determining tetrahedral intermediate formation. However, their use demands precise optimization:

  • Catalyst Loading: 0.5-2.0 wt% relative to reactants minimizes octene formation while maintaining practical reaction rates. Loadings >3 wt% increase dehydration byproducts by 15-30% [2] [7].
  • Byproduct Mitigation: Secondary alcohols like 2-octanol undergo acid-catalyzed dehydration to alkenes (e.g., octenes) and ethers. Sulfonic acids with lower acid strength (e.g., MSA) reduce this pathway versus sulfuric acid. MSA achieves <5% octenes versus 10-15% with H₂SO₄ under identical conditions [7].
  • Recyclability: Sulfonic acids partition into aqueous phases during workup, necessitating reprocessing. Continuous processes address this via a catalyst-rich bottom stream from purification columns, enabling >90% catalyst recovery and reuse [2] [4].

Table 2: Dehydration Byproduct Formation with Different Acid Catalysts

CatalystConcentration (mol%)Octene Yield (wt%)Reaction Temperature
Methanesulfonic Acid0.84.2110°C
p-Toluenesulfonic Acid1.05.1110°C
Sulfuric Acid0.812.7110°C
Heteropoly Acid1.23.8110°C

Optimization of Heterogeneous vs. Homogeneous Catalytic Systems

Homogeneous sulfonic acids dominate industrial 2-octyl acrylate production due to high activity and ease of integration into continuous processes. However, heterogeneous alternatives offer advantages in catalyst separation and reduced equipment corrosion:

  • Cation Exchange Resins (e.g., sulfonated polystyrene): Operate effectively at 80-100°C but suffer from thermal degradation >120°C and swelling in polar media, limiting long-term stability. Their macroporous structure achieves 75-80% ester yield—below homogeneous catalysts’ 90%+ benchmarks [3].
  • Heteropoly Acids (e.g., phosphotungstic acid): Exhibit high acidity comparable to MSA but leach at elevated temperatures. Silica-supported variants reduce leaching but add complexity.
  • Titanium-Based Catalysts: In transesterification routes, 2-octyl titanate or ethyl titanate in 2-octanol solutions provide high selectivity (>97%) at 90-130°C. These eliminate sulfur contamination but require anhydrous conditions and complex purification [4] [8].

Homogeneous catalysts remain preferred for primary routes due to higher space-time yields (200-400 g·L⁻¹·h⁻¹ vs. 100-150 g·L⁻¹·h⁻¹ for resins) and tolerance to water.

Continuous Process Design for Scalable Synthesis

Industrial-scale 2-octyl acrylate production employs integrated continuous systems to maximize efficiency:

  • Reaction-Distillation Integration: A reactor surmounted by a distillation column enables simultaneous reaction and water removal. The vaporized heteroazeotrope (2-octanol/water) condenses and separates in a decanter. The organic phase returns to the column, while the aqueous phase is purged [1] [7].
  • Purification Train:
  • Catalyst Separation: The crude product undergoes flash distillation under vacuum (20-50 mmHg) to isolate a catalyst-rich bottom stream for recycling.
  • Light Removal: A first distillation column (T = 70-90°C, P = 20-30 mmHg) removes unreacted 2-octanol and acrylic acid overhead for recycle.
  • Product Purification: A second column (T = 100-120°C, P = 5-10 mmHg) distills 2-octyl acrylate overhead at >99.5% purity, with heavy byproducts (e.g., di-2-octyl ether, Michael adducts) exiting the bottom [4] [8].
  • Throughput: Modern plants achieve production rates of 5-20 tons/day using falling-film reactors that minimize residence time, reducing polymerization and dehydration side reactions [1] [4].

Inhibitor Systems for Polymerization Suppression During Esterification

Radical polymerization of acrylic acid or 2-octyl acrylate during synthesis is suppressed using multi-component inhibitor systems:

  • Radical Scavengers: Phenothiazine (PTZ) and hydroquinone (HQ) donate hydrogen atoms to terminate propagating chains. PTZ excels in high-temperature applications (0.1-0.3 wt% at 110°C) due to superior thermal stability [2] [10].
  • Oxygen-Based Inhibitors: Dissolved oxygen (5-50 ppm) acts as a radical trap, forming peroxy radicals that terminate polymerization. Air sparging complements chemical inhibitors but requires precise control to avoid explosive mixtures [5] [10].
  • Chelators: EDTA (ethylenediaminetetraacetic acid) sequesters metal ions (e.g., Fe³⁺) that catalyze radical initiation, used at 50-200 ppm [2].

Optimal inhibition combines 300-500 ppm PTZ with 50-100 ppm HQ and air injection, reducing polymer formation to <0.5% during 8-hour operation. In transesterification, inhibitors are introduced with the titanate catalyst to protect during distillation [8] [10].

Table 3: Efficacy of Polymerization Inhibitor Systems

Inhibitor SystemPolymer Formation (wt%)Operating TemperatureStability Duration
Phenothiazine (300 ppm) + Air0.45110°C>8 hours
Hydroquinone (200 ppm)1.20110°C6 hours
Phenothiazine/HQ Mixture (200/100 ppm)0.30120°C5 hours
Oxygen-free Control15.8 (gel formation)110°C<1 hour

Properties

CAS Number

42928-85-8

Product Name

2-OCTYL ACRYLATE

IUPAC Name

octan-2-yl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3

InChI Key

PKCKEGFHGRMLNH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C=C

Canonical SMILES

CCCCCCC(C)OC(=O)C=C

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